[9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-yl](trimethyl)silane
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Overview
Description
9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is an organosilicon compound that features a fluorenyl group substituted with two 2-methylbutyl groups and a prop-2-en-1-yl group, along with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane typically involves multiple steps, starting from commercially available fluorenone derivatives. The key steps include:
Alkylation: Introduction of 2-methylbutyl groups to the fluorenone core.
Allylation: Addition of the prop-2-en-1-yl group.
Silylation: Incorporation of the trimethylsilyl group using reagents such as trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorenyl core or the substituents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could introduce various functional groups to the fluorenyl core.
Scientific Research Applications
Chemistry
In chemistry, 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is primarily based on its ability to participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical modifications introduced.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An unsaturated amine with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: An aliphatic amine used in organic synthesis and as a building block for more complex molecules.
Uniqueness
What sets 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane apart is its combination of a fluorenyl core with multiple functional groups, providing a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
875928-46-4 |
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Molecular Formula |
C29H42Si |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
[9,9-bis(2-methylbutyl)-7-prop-2-enylfluoren-2-yl]-trimethylsilane |
InChI |
InChI=1S/C29H42Si/c1-9-12-23-13-15-25-26-16-14-24(30(6,7)8)18-28(26)29(27(25)17-23,19-21(4)10-2)20-22(5)11-3/h9,13-18,21-22H,1,10-12,19-20H2,2-8H3 |
InChI Key |
MZZWLVYBBHZBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(C2=C(C=CC(=C2)CC=C)C3=C1C=C(C=C3)[Si](C)(C)C)CC(C)CC |
Origin of Product |
United States |
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